

Ethyl 2-(4-chloro-2-nitrophenyl)acetate CAS number 108274-38-0

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 2-(4-chloro-2-nitrophenyl)acetate

Cat. No.: B2540777

[Get Quote](#)

An In-depth Technical Guide to Ethyl 2-(4-chloro-2-nitrophenyl)acetate

This guide provides a comprehensive technical overview of **Ethyl 2-(4-chloro-2-nitrophenyl)acetate**, CAS Number 108274-38-0. It is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development. This document delves into the compound's physicochemical properties, outlines a representative synthetic route, details its analytical characterization, explores its significant application as a pharmaceutical intermediate, and provides essential safety information.

Compound Identity and Physicochemical Properties

Ethyl 2-(4-chloro-2-nitrophenyl)acetate is a substituted phenylacetate derivative. The presence of a chloro and a nitro group on the aromatic ring, along with the ethyl ester functionality, makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of **Ethyl 2-(4-chloro-2-nitrophenyl)acetate**

Property	Value	Source
CAS Number	108274-38-0	[1]
Molecular Formula	C ₁₀ H ₁₀ CINO ₄	[2]
Molecular Weight	243.64 g/mol	[2]
Physical Form	Solid	[1]
Density	1.364 g/cm ³ (Predicted)	[2]
Boiling Point	362.1°C at 760 mmHg (Predicted)	[2]
Flash Point	172.8°C (Predicted)	[2]
Refractive Index	1.543 (Predicted)	[2]
Storage	Refrigerator (2-8°C), keep in a dry area. [1]	

Synthesis and Purification

While specific, detailed protocols for the synthesis of **Ethyl 2-(4-chloro-2-nitrophenyl)acetate** are not widely published in peer-reviewed journals, a representative synthesis can be conceptualized based on established organic chemistry principles. A plausible and efficient method is the Fischer esterification of the corresponding carboxylic acid, (4-chloro-2-nitrophenyl)acetic acid.

Representative Synthesis Protocol: Fischer Esterification

This protocol describes a general method for the synthesis of **Ethyl 2-(4-chloro-2-nitrophenyl)acetate** from (4-chloro-2-nitrophenyl)acetic acid.

Reaction Scheme:

A representative reaction scheme for the synthesis of **Ethyl 2-(4-chloro-2-nitrophenyl)acetate**.

Materials:

- (4-chloro-2-nitrophenyl)acetic acid
- Absolute ethanol (excess)
- Concentrated sulfuric acid (catalytic amount)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Ethyl acetate
- Hexane

Procedure:

- To a round-bottom flask equipped with a reflux condenser, add (4-chloro-2-nitrophenyl)acetic acid.
- Add a significant excess of absolute ethanol, followed by a catalytic amount of concentrated sulfuric acid.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Remove the excess ethanol under reduced pressure.
- Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification:

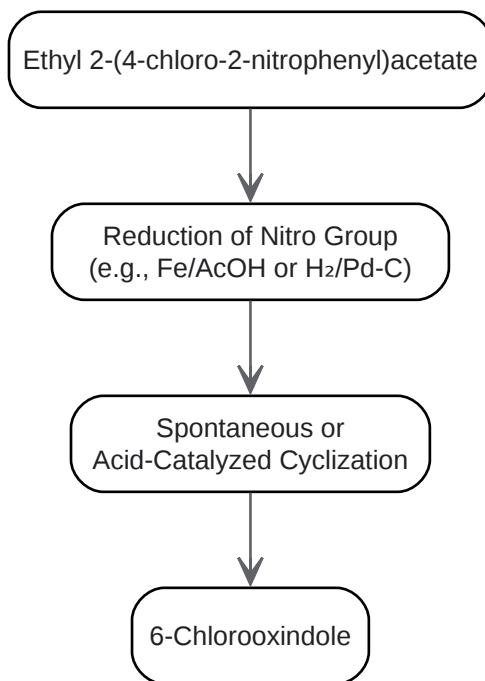
The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure **Ethyl 2-(4-chloro-2-nitrophenyl)acetate**.

Analytical Characterization

The identity and purity of **Ethyl 2-(4-chloro-2-nitrophenyl)acetate** are confirmed through a combination of spectroscopic techniques. While experimental spectra are not publicly available, the expected data can be predicted based on the compound's structure.

Table 2: Predicted Spectroscopic Data for **Ethyl 2-(4-chloro-2-nitrophenyl)acetate**

Technique	Predicted Data
¹ H NMR	Triplet (~1.3 ppm, 3H, -CH ₃ of ethyl), Quartet (~4.2 ppm, 2H, -CH ₂ of ethyl), Singlet (~4.0 ppm, 2H, benzylic -CH ₂), Aromatic protons (~7.5-8.0 ppm, 3H)
¹³ C NMR	~14 ppm (-CH ₃ of ethyl), ~61 ppm (-CH ₂ of ethyl), ~40 ppm (benzylic -CH ₂), Aromatic carbons (~120-150 ppm), Carbonyl carbon (~170 ppm)
IR (cm ⁻¹)	~1740 (C=O stretch of ester), ~1530 and ~1350 (asymmetric and symmetric NO ₂ stretch), ~3000-3100 (aromatic C-H stretch), ~2850-2980 (aliphatic C-H stretch)
Mass Spec (m/z)	243/245 (M ⁺ , M ⁺⁺² due to ³⁵ Cl/ ³⁷ Cl), fragments corresponding to loss of -OCH ₂ CH ₃ , -COOCH ₂ CH ₃ , and NO ₂ .


Applications in Pharmaceutical Synthesis

Ethyl 2-(4-chloro-2-nitrophenyl)acetate is a key intermediate in the synthesis of various heterocyclic compounds of medicinal importance. A primary application is in the preparation of 6-chlorooxindole. Oxindoles are core structures in a variety of biologically active molecules.

Synthesis of 6-Chlorooxindole

The synthesis of 6-chlorooxindole from **Ethyl 2-(4-chloro-2-nitrophenyl)acetate** involves a reductive cyclization.

Reaction Workflow:

[Click to download full resolution via product page](#)

Workflow for the synthesis of 6-chlorooxindole.

Experimental Protocol (Adapted from the synthesis using the corresponding carboxylic acid^[3]):

- Dissolve **Ethyl 2-(4-chloro-2-nitrophenyl)acetate** in a suitable solvent, such as acetic acid or ethanol.

- Add a reducing agent. Common choices include iron powder in acetic acid or catalytic hydrogenation (H_2 gas with a palladium on carbon catalyst).
- If using iron and acetic acid, heat the mixture to facilitate the reduction of the nitro group to an amine.
- The newly formed amino group will undergo an intramolecular cyclization, displacing the ethoxy group of the ester to form the lactam ring of the oxindole. This cyclization may occur spontaneously upon formation of the amine or may be promoted by heat or the acidic conditions.
- After the reaction is complete (monitored by TLC), the reaction mixture is worked up. This typically involves filtering off the catalyst (if heterogeneous) or inorganic byproducts.
- The product is then isolated by extraction and purified by recrystallization or column chromatography.

Safety and Handling

Ethyl 2-(4-chloro-2-nitrophenyl)acetate should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment.

- Signal Word: Warning[1]
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 2-(4-Chloro-2-nitrophenyl)acetate | 108274-38-0 [sigmaaldrich.com]
- 2. Page loading... [guidechem.com]
- 3. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Ethyl 2-(4-chloro-2-nitrophenyl)acetate CAS number 108274-38-0]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2540777#ethyl-2-4-chloro-2-nitrophenyl-acetate-cas-number-108274-38-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com